2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Overview
Description
2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound known for its unique chemical structure and properties It features a benzoxazine ring substituted with hydroxy, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzoxazine precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The hydroxy group is usually introduced via a hydroxylation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the nitration, substitution, and hydroxylation steps efficiently. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazines with different functional groups.
Scientific Research Applications
2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological processes, making the compound a subject of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one:
6-nitro-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxy group, influencing its chemical behavior.
Uniqueness
2-HYDROXY-6-NITRO-2-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to the presence of all three functional groups (hydroxy, nitro, and trifluoromethyl) on the benzoxazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-6-nitro-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O5/c10-9(11,12)8(16)7(15)13-5-3-4(14(17)18)1-2-6(5)19-8/h1-3,16H,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUPQKMCLYNGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(O2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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